N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a methoxyethyl side chain. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-13(20-8-16-9)14(18)17-12(7-19-2)10-3-5-11(15)6-4-10/h3-6,8,12H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDTPVMKDTYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(COC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be attached through an alkylation reaction, where an appropriate alkyl halide reacts with the thiazole derivative.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the thiazole derivative reacts with an amine in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs, particularly due to its possible anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving thiazole derivatives.
Industrial Applications: The compound may find use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the chlorophenyl group are likely critical for binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2-hydroxyethyl]-4-methyl-1,3-thiazole-5-carboxamide
- N-[1-(4-bromophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide
- N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-ethyl-1,3-thiazole-5-carboxamide
Uniqueness
N-[1-(4-chlorophenyl)-2-methoxyethyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl side chain, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
